molecular formula C6H11N3 B2909979 1-Butyl-1H-1,2,3-triazole CAS No. 850256-82-5

1-Butyl-1H-1,2,3-triazole

Cat. No.: B2909979
CAS No.: 850256-82-5
M. Wt: 125.175
InChI Key: WVKQECDSKDGQDQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Butyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major products formed from these reactions include various substituted triazoles, which can be further utilized in different applications .

Biological Activity

1-Butyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects against various enzymes and microorganisms, as well as its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C6H11N3\text{C}_6\text{H}_{11}\text{N}_3. The triazole ring is known for its stability and ability to form hydrogen bonds, which contributes to its biological activity. The butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Inhibition of Enzymatic Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles exhibit significant inhibitory activity against various enzymes:

  • Carbonic Anhydrase-II Inhibition : A series of 1H-1,2,3-triazole analogs were synthesized and evaluated for their inhibitory potential against carbonic anhydrase-II. The most active compounds showed IC50 values ranging from 13.8 to 35.7 µM, with some derivatives outperforming the standard drug acetazolamide (IC50 = 18.2 µM) . Molecular docking studies indicated that these compounds bind effectively to the active site of the enzyme.
CompoundIC50 (µM)
7b13.8
9e18.1
9d20.7
Standard18.2

Anticholinesterase Activity

Another significant area of research involves the inhibition of cholinesterase enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Compounds derived from 1H-1,2,3-triazoles have been shown to inhibit AChE and BChE effectively. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Antimicrobial Properties

The antimicrobial properties of this compound derivatives have also been extensively studied:

  • Antibacterial Activity : Various triazole derivatives demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.3 µg/mL against Staphylococcus aureus .
CompoundMIC (µg/mL)Target Organism
Compound A6.3Staphylococcus aureus
Compound B12.5Escherichia coli
  • Antifungal Activity : In vitro studies have shown that these compounds also possess antifungal properties, with significant inhibition rates against various fungal strains compared to controls .

Cytotoxicity Studies

The cytotoxic effects of triazole derivatives have been evaluated using different cell lines:

  • Cytotoxic Activity : Some synthesized compounds exhibited cytotoxicity against cancer cell lines with IC50 values indicating potential for further development as anticancer agents . For example, a specific derivative showed an IC50 value of 1.4 µM against HepG2 liver cancer cells.

Case Study: Anticancer Potential

In a study examining the anticancer properties of triazole derivatives tethered to thymol moieties, several compounds were found to inhibit tumor cell proliferation significantly more than standard treatments like doxorubicin .

Properties

IUPAC Name

1-butyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-2-3-5-9-6-4-7-8-9/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKQECDSKDGQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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